Phosphoramidous difluoride, dimethyl-

描述

Significance of Phosphorus-Fluorine and Phosphorus-Nitrogen Linkages in Contemporary Chemistry

The integration of phosphorus-fluorine (P-F) and phosphorus-nitrogen (P-N) bonds into molecular frameworks is of significant interest in modern chemistry. The P-F bond is one of the strongest single bonds to phosphorus, imparting unique electronic properties and stability to molecules. Compounds containing this linkage are crucial in various fields, serving as intermediates in the synthesis of agrochemicals, pharmaceuticals, and flame retardants. ontosight.ai The high electronegativity of fluorine influences the reactivity of the phosphorus center, making these compounds valuable precursors. ontosight.ai

The phosphorus-nitrogen linkage is fundamental to a vast range of compounds, from simple inorganic molecules to complex biological systems like DNA and RNA. In synthetic chemistry, the P-N bond is a key component of ligands for catalysis, and its presence can modulate the steric and electronic properties of metal complexes. scilit.com Organophosphorus compounds with P-N bonds are explored for their potential in materials science and biomedical research. ontosight.ai The combination of both P-F and P-N bonds within a single molecule, as seen in phosphoramidous difluorides, creates a unique chemical entity with a blend of stability from the P-F bonds and reactive potential associated with the P-N linkage.

Historical Context and Evolution of Research in Fluorinated Aminophosphines

The field of organofluorine chemistry began to develop significantly before elemental fluorine was even isolated, with early syntheses dating back to the 19th century. nih.gov The development of fluorinating agents has been a critical aspect of this evolution. The history of N-F compounds that act as fluorine-transfer agents can be traced back to 1964. nih.gov Research into compounds containing both phosphorus and fluorine also has a long history, with their unique properties driving continuous investigation.

The synthesis and characterization of specific fluorinated aminophosphines, such as Phosphoramidous difluoride, dimethyl-, gained traction in the mid-20th century. Early studies focused on fundamental synthesis and reaction pathways. For instance, the reaction of dimethylamine (B145610) with phosphorus trifluoride was established as a route to produce Dimethylphosphoramidous difluoride. gla.ac.uk Over time, research has evolved from basic synthesis to detailed structural and spectroscopic characterization, employing advanced techniques like microwave, infrared, and Raman spectroscopy to understand the molecule's conformational stability and geometry. nih.govacs.org

Overview of the Structural Features and Bonding in Phosphoramidous Difluoride, Dimethyl- (F₂PNMe₂)

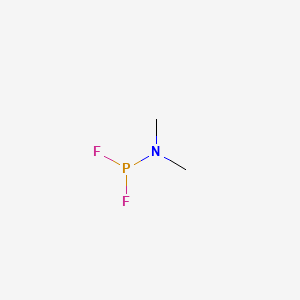

Phosphoramidous difluoride, dimethyl- ((CH₃)₂NPF₂) is an organophosphorus compound with a central phosphorus atom bonded to two fluorine atoms and one dimethylamino group. ontosight.ainist.gov Spectroscopic analysis and ab initio calculations have provided precise insights into its molecular structure.

Studies combining infrared and Raman spectra have concluded that the compound exists as a single stable conformer in both gaseous and liquid phases. nih.gov A key structural feature is the planar PNC₂ moiety, giving the molecule Cₛ symmetry. nih.gov This planarity around the nitrogen atom is consistent with findings from microwave spectroscopy studies, although it differs from the slightly pyramidal geometry suggested by earlier electron diffraction investigations. nih.gov The bonding around the nitrogen atom is a point of significant interest, with the planarity suggesting some degree of pπ-dπ interaction between the nitrogen lone pair and vacant d-orbitals on the phosphorus atom.

Detailed structural parameters have been determined by combining rotational constants from microwave studies with theoretical predictions. nih.gov

Interactive Table: Structural Parameters of F₂PNMe₂

| Parameter | Value |

|---|---|

| P-F bond length (r(PF)) | 1.593(3) Å |

| N-P bond length (r(NP)) | 1.654(3) Å |

| N-C(i) bond length (r(NC(i))) | 1.455(3) Å |

| N-C(o) bond length (r(NC(o))) | 1.453(3) Å |

| F-P-F bond angle (∠FPF) | 93.5(5)° |

| N-P-F bond angle (∠NPF) | 100.8(5)° |

| C-N-C bond angle (∠CNC) | 116.0(5)° |

| C(i)-N-P bond angle (∠C(i)NP) | 124.1(5)° |

| C(o)-N-P bond angle (∠C(o)NP) | 120.0° |

Data sourced from analysis of infrared, Raman, and microwave spectra. nih.gov

Scope and Contributions of Academic Research on F₂PNMe₂

Academic research on Phosphoramidous difluoride, dimethyl- has primarily focused on its fundamental physicochemical properties. The compound has served as a model for studying the interplay of electronic and steric effects in molecules containing P-F and P-N bonds.

A significant body of work has been dedicated to its spectroscopic characterization. This includes:

Vibrational Spectroscopy : Detailed analyses of the infrared and Raman spectra of (CH₃)₂NPF₂ and its deuterated analogue, (CD₃)₂NPF₂, have been conducted to provide comprehensive vibrational assignments. nih.gov These studies were supported by ab initio calculations to predict fundamental vibrational frequencies, infrared intensities, and Raman activities. nih.gov

Microwave Spectroscopy : These studies have been crucial in determining the precise rotational constants and, consequently, the structural parameters of the molecule. nih.gov

Photoelectron Spectroscopy : He(I) photoelectron spectra have been used to investigate the bonding within F₂PNMe₂ and related compounds. nist.gov

Mass Spectrometry : Electron ionization mass spectrometry has been used to study the fragmentation patterns and determine the ionization energy of the molecule. nist.gov

While the compound is a precursor in some synthetic pathways, the bulk of published research has concentrated on these fundamental structural and spectroscopic investigations, making it a well-characterized example of a fluorinated aminophosphine (B1255530). acs.org

Structure

3D Structure

属性

CAS 编号 |

814-97-1 |

|---|---|

分子式 |

C2H6F2NP |

分子量 |

113.05 g/mol |

IUPAC 名称 |

N-difluorophosphanyl-N-methylmethanamine |

InChI |

InChI=1S/C2H6F2NP/c1-5(2)6(3)4/h1-2H3 |

InChI 键 |

GLCRDWZYRKGLLT-UHFFFAOYSA-N |

SMILES |

CN(C)P(F)F |

规范 SMILES |

CN(C)P(F)F |

其他CAS编号 |

814-97-1 |

同义词 |

dimethylaminodifluorophosphine |

产品来源 |

United States |

Synthetic Methodologies and Pathways to Phosphoramidous Difluoride, Dimethyl

Classical Approaches to Dialkylaminodifluorophosphines

The foundational methods for synthesizing dialkylaminodifluorophosphines, such as Phosphoramidous difluoride, dimethyl-, have traditionally relied on reactions involving phosphorus trihalides and the corresponding amines, as well as halogen exchange reactions.

Syntheses from Phosphorus Trihalides and Amines

A primary and well-established method for the preparation of Phosphoramidous difluoride, dimethyl- involves the direct reaction of phosphorus trifluoride (PF3) with dimethylamine (B145610) ((CH3)2NH). This reaction is a classical example of nucleophilic substitution at a phosphorus(III) center, where the nitrogen atom of dimethylamine attacks the phosphorus atom of PF3, leading to the displacement of a fluoride (B91410) ion.

The reaction can be represented by the following equation:

PF3 + 2(CH3)2NH → F2PN(CH3)2 + (CH3)2NH2F

In a typical procedure, phosphorus trifluoride is passed into a solution of dimethylamine in a suitable inert solvent. The reaction is generally carried out at low temperatures to control its exothermicity. The product, Phosphoramidous difluoride, dimethyl-, is a volatile liquid and can be isolated and purified by distillation. The reaction also produces dimethylammonium fluoride as a byproduct, which precipitates from the reaction mixture.

Another classical approach involves a two-step process starting from phosphorus trichloride (B1173362) (PCl3). In the first step, PCl3 is reacted with dimethylamine to form dimethylaminodichlorophosphine ((CH3)2NPCl2). This intermediate is then subjected to a halogen exchange reaction to yield the final difluoride product.

Routes Involving Halogen Exchange Reactions

Halogen exchange reactions are a cornerstone in the synthesis of fluorinated phosphorus compounds. In the context of preparing Phosphoramidous difluoride, dimethyl-, the most common precursor is dimethylaminodichlorophosphine ((CH3)2NPCl2). This intermediate is readily prepared from the reaction of phosphorus trichloride with dimethylamine.

The subsequent fluorination of the dichlorophosphine is typically achieved using a variety of fluorinating agents. Antimony trifluoride (SbF3) is a widely used reagent for this transformation. The reaction is driven by the formation of the more thermodynamically stable P-F bonds and the precipitation of antimony trichloride (SbCl3).

3(CH3)2NPCl2 + 2SbF3 → 3F2PN(CH3)2 + 2SbCl3

This reaction is generally carried out by heating the mixture of the reactants, often without a solvent, followed by the distillation of the volatile Phosphoramidous difluoride, dimethyl-. The efficiency of this method is well-documented in the literature, providing a reliable route to the target compound.

| Precursor | Fluorinating Agent | Product | Reference |

| (CH3)2NPCl2 | SbF3 | F2PN(CH3)2 | rsc.org |

Novel and Advanced Synthetic Strategies for F2PNMe2

While classical methods provide robust access to Phosphoramidous difluoride, dimethyl-, ongoing research has explored alternative strategies to improve efficiency, safety, and substrate scope.

Development of Precursor Molecules

The development of novel precursor molecules has been a focus area for streamlining the synthesis of F2PNMe2. Instead of the two-step process involving the isolation of the dichlorophosphine intermediate, researchers have investigated one-pot syntheses. These methods often involve the in-situ generation of the P-N bond followed by immediate fluorination.

Exploration of Alternative Fluorinating Agents

The exploration of alternative fluorinating agents beyond antimony trifluoride has been an area of active research. While effective, SbF3 has toxicity concerns, prompting the search for milder and more environmentally benign reagents.

Alkali metal fluorides, such as sodium fluoride (NaF) and potassium fluoride (KF), have been investigated as potential replacements for SbF3. These reagents are less reactive and often require the use of phase-transfer catalysts or high-boiling point solvents to facilitate the halogen exchange. The reactivity can be enhanced by using spray-dried or activated forms of the alkali metal fluorides.

| Fluorinating Agent | Advantages | Disadvantages |

| Sodium Fluoride (NaF) | Low cost, low toxicity | Lower reactivity, may require harsh conditions |

| Potassium Fluoride (KF) | More reactive than NaF | Can be hygroscopic |

Mechanistic Investigations of F2PNMe2 Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and expanding their applicability. The synthesis of Phosphoramidous difluoride, dimethyl- involves fundamental reaction steps that have been the subject of mechanistic scrutiny.

The reaction between phosphorus trihalides and amines is generally accepted to proceed through a nucleophilic substitution mechanism. In the case of PF3 and dimethylamine, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic phosphorus atom of PF3. This is followed by the elimination of a fluoride ion, which is then protonated by a second equivalent of the amine to form the ammonium (B1175870) fluoride salt.

For the halogen exchange reactions, the mechanism is believed to involve the formation of a coordination complex between the phosphorus atom of the dichlorophosphine and the metal of the fluorinating agent (e.g., antimony). This is followed by a stepwise or concerted exchange of the chlorine atoms for fluorine atoms. The exact nature of the transition state and the role of the metal center are subjects of ongoing computational and experimental studies. The driving force for the reaction is the greater strength of the P-F bond compared to the P-Cl bond.

Reaction Intermediates and Transition State Analysis

Detailed computational studies, such as Hartree-Fock or Density Functional Theory (DFT) calculations, specifically analyzing the reaction intermediates and transition states for the synthesis of Phosphoramidous difluoride, dimethyl-, are not extensively available in the reviewed literature. However, the mechanism can be inferred from the general principles of nucleophilic substitution at a P(III) center and by analogy to similar reactions, such as the reaction of phosphorus trichloride (PCl₃) with amines wikipedia.orgpsu.edu.

The reaction is expected to proceed through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. The key steps are proposed as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a dimethylamine molecule attacks the phosphorus atom of PF₃. This forms a transient, high-energy pentacoordinate intermediate or transition state.

Leaving Group Departure: A fluoride ion is expelled from this intermediate, and a P-N bond is formed.

Proton Transfer: A second molecule of dimethylamine acts as a base to abstract a proton from the newly formed aminophosphine (B1255530), generating the stable (CH₃)₂NPF₂ and the dimethylammonium cation.

The reaction can be visualized as: (CH₃)₂NH + PF₃ ⇌ [(CH₃)₂NH-PF₃]‡ → (CH₃)₂N(H)PF₂⁺ + F⁻ (CH₃)₂N(H)PF₂⁺ + (CH₃)₂NH → (CH₃)₂NPF₂ + [(CH₃)₂NH₂]⁺

The transition state (‡) would involve the partial formation of the N-P bond and the partial breaking of a P-F bond. Computational studies on analogous systems, such as the reaction of amines with thiiranes, have utilized transition state theory to rationalize reaction rates based on steric and polarizability effects, which would similarly be at play in the amination of PF₃ nih.gov. Without specific computational data for the (CH₃)₂NPF₂ synthesis, a more detailed quantitative analysis of the transition state geometry and energy remains speculative.

Role of Solvents and Catalysts in Synthetic Efficiency

Solvents

The synthesis of Phosphoramidous difluoride, dimethyl- is frequently performed under solvent-free conditions, which can be efficient for gas-phase reactions or when the reactants are liquids at the reaction temperature cdnsciencepub.com. The use of a solvent can, however, influence reaction rates, selectivity, and ease of product isolation.

While specific studies on solvent effects for this particular reaction are scarce, general principles of solvent effects on nucleophilic substitution reactions can be applied.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to enhance the rates of Sₙ2 reactions pearson.comalfa-chemistry.com. They can solvate the cation (in this case, the dimethylammonium ion) effectively while leaving the nucleophile (dimethylamine) relatively unsolvated and thus more reactive. However, DMF can also decompose at higher temperatures to produce dimethylamine, which could potentially complicate the reaction stoichiometry libretexts.org.

Polar Protic Solvents: Solvents such as alcohols (e.g., methanol) can hydrogen bond with the amine nucleophile, creating a solvent cage that stabilizes it and reduces its nucleophilicity. This would likely decrease the rate of the substitution reaction pearson.comlibretexts.org.

Nonpolar Solvents: Solvents like hexanes are sometimes used in the synthesis of related aminophosphines from PCl₃ chemicalforums.com. They are primarily used to facilitate mixing and temperature control but generally have a minimal electronic effect on the reaction mechanism.

In a study on the reaction of PCl₃ with primary amines, ionic liquids were shown to control the chemoselectivity of the reaction, favoring either mono- or bis-amination products, highlighting the significant role a solvent can play psu.edursc.org. This suggests that a systematic study of solvents could potentially improve the efficiency and selectivity of the (CH₃)₂NPF₂ synthesis.

Catalysts

The reaction between phosphorus trifluoride and dimethylamine is typically rapid and does not require a catalyst. The inherent reactivity between the strong nucleophile (dimethylamine) and the electrophilic phosphorus center is sufficient to drive the reaction.

In related organophosphorus chemistry, Lewis acids have been employed as catalysts for various transformations rsc.orgrsc.orgnih.govnih.gov. A Lewis acid could potentially activate the P-F bond in PF₃, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. However, there is no specific mention in the surveyed literature of the use of catalysts for the synthesis of Phosphoramidous difluoride, dimethyl-. Given the efficiency of the uncatalyzed reaction, the development of a catalytic system may not have been a primary research focus.

Reactivity and Fundamental Reaction Mechanisms of F2pnme2

Lewis Acid-Base Interactions

A foundational aspect of the reactivity of F₂PNMe₂ is its ability to act as a Lewis base. Lewis bases are species that can donate a pair of electrons to a Lewis acid, an electron-pair acceptor, to form a coordinate covalent bond, resulting in a product known as a Lewis adduct. uwindsor.caresearchgate.net The lone pair of electrons on the phosphorus atom in F₂PNMe₂ is available for donation to suitable electron-deficient centers.

As a Lewis base, F₂PNMe₂ is expected to react with boranes, which are classic Lewis acids. While specific studies on the reaction between F₂PNMe₂ and triborane(7) (B₃H₇) are not extensively documented in the literature, the interaction can be predicted based on established chemical principles. Triborane(7) readily forms adducts with Lewis bases. For instance, it reacts with pyridine (B92270) derivatives (Py) to form stable adducts, Py·B₃H₇, where the nitrogen atom of the pyridine donates its lone pair to the borane (B79455) cluster. rsc.org

Analogously, F₂PNMe₂ would donate its phosphorus lone pair to the B₃H₇ cluster, forming a stable F₂PNMe₂·B₃H₇ adduct. The reaction involves the formation of a dative bond between the phosphorus atom and a boron atom in the triborane fragment. This type of interaction highlights the interplay between the Lewis base (F₂PNMe₂) and the Lewis acid (B₃H₇). rsc.org

| Feature | Description |

| Lewis Base | F₂PNMe₂ (donates electron pair from P atom) |

| Lewis Acid | Triborane(7) (B₃H₇) |

| Interaction | Formation of a dative P-B bond |

| Product | Lewis Adduct (F₂PNMe₂·B₃H₇) |

The Lewis basicity of F₂PNMe₂ extends to its coordination with a variety of main group elements that can function as Lewis acids. libretexts.org Main group elements, particularly those in groups 13 (e.g., Al, Ga) and 14 (e.g., Si, Ge, Sn), can have vacant orbitals, allowing them to accept electron pairs. researchgate.net The coordination of F₂PNMe₂ would involve the phosphorus atom's lone pair forming a coordinate covalent bond with the main group element center.

For example, F₂PNMe₂ could coordinate to aluminum trichloride (B1173362) (AlCl₃) or gallium trimethyl (GaMe₃) to form the respective adducts, F₂PNMe₂·AlCl₃ and F₂PNMe₂·GaMe₃. The strength of this coordination depends on the Lewis acidity of the main group compound and steric factors. Such coordination complexes are fundamental in modifying the electronic properties and reactivity of both the phosphine (B1218219) and the main group element. researchgate.net

| Main Group Lewis Acid Example | Expected Adduct with F₂PNMe₂ |

| Boron Trifluoride (BF₃) | F₂PNMe₂·BF₃ |

| Aluminum Trichloride (AlCl₃) | F₂PNMe₂·AlCl₃ |

| Gallium Trimethyl (GaMe₃) | F₂PNMe₂·GaMe₃ |

Reactions with Electrophiles

Electrophiles are chemical species that are "electron-loving" and accept an electron pair to form a new covalent bond. researchgate.net The phosphorus center in F₂PNMe₂ can react with electrophiles, leading to a change in its oxidation state and coordination number.

Oxidative addition is a fundamental reaction class in which both the oxidation state and coordination number of a central atom increase. sapub.org While often discussed in the context of transition metals, this concept can be applied to main group elements like phosphorus. In the case of F₂PNMe₂, the P(III) center can undergo oxidative addition to become a P(V) center. This process involves the cleavage of a bond in the reacting electrophile (e.g., A-B) and the formation of two new bonds from the phosphorus atom to the fragments A and B. The formal oxidation state of phosphorus increases from +3 to +5.

This transformation is characteristic of reactions with halogens, which are strong oxidizing agents and electrophiles.

| Parameter | Initial State (F₂PNMe₂) | Final State (e.g., F₂(Me₂N)PCl₂) |

| Phosphorus Oxidation State | +3 | +5 |

| Coordination Number | 3 | 5 |

| Geometry at Phosphorus | Trigonal Pyramidal | Trigonal Bipyramidal |

The reaction of F₂PNMe₂ with halogens such as chlorine (Cl₂) or bromine (Br₂) is a classic example of an oxidative addition. In this reaction, the halogen molecule acts as an electrophile. The reaction proceeds by the nucleophilic attack of the phosphorus lone pair on one of the halogen atoms, leading to the cleavage of the halogen-halogen bond and the formation of a pentacoordinate P(V) species. libretexts.org

The reaction with chlorine would yield (dimethylamino)dichlorodifluorophosphorane (F₂(Me₂N)PCl₂), while the reaction with bromine would produce (dimethylamino)dibromodifluorophosphorane (F₂(Me₂N)PBr₂). These reactions result in a change of geometry around the phosphorus atom from trigonal pyramidal to trigonal bipyramidal. This type of halogenation is a common and predictable pathway for tricoordinate phosphorus compounds. youtube.com

General Halogenation Reaction: F₂PNMe₂ + X₂ → F₂(Me₂N)PX₂ (where X = Cl, Br)

Reactions with Nucleophiles

The electrophilic nature of the phosphorus atom in F₂PNMe₂, enhanced by the two electron-withdrawing fluorine atoms, makes it a target for nucleophiles. Nucleophiles are electron-rich species that donate an electron pair to an electrophile. nih.gov Reactions of this type typically proceed via a nucleophilic substitution mechanism at the phosphorus center.

The mechanism for bimolecular nucleophilic substitution at a phosphorus center (Sₙ2@P) is distinct from the classic Sₙ2 reaction at a carbon center. scispace.comnih.gov Attack of a nucleophile (Nu⁻) on the phosphorus atom of F₂PNMe₂ would likely lead to the formation of a pentacoordinate intermediate or transition state. researchgate.net Subsequently, one of the leaving groups, most likely a fluoride (B91410) ion (F⁻) due to its stability as an anion, is displaced.

General Nucleophilic Substitution Reaction: F₂PNMe₂ + Nu⁻ → F(Nu)PNMe₂ + F⁻

The reaction pathway can be influenced by the nature of the nucleophile, the substituents on the phosphorus atom, and the solvent. sapub.org For example, strong nucleophiles like amines or alkoxides would be expected to react with F₂PNMe₂ to displace a fluoride ion. Theoretical studies show that substitution at a tricoordinate phosphorus center, such as in F₂PNMe₂, often proceeds through a stable pentacoordinate transition complex rather than the high-energy transition state seen in Sₙ2@C reactions. scispace.comnih.gov

| Feature | Description |

| Electrophilic Center | Phosphorus atom in F₂PNMe₂ |

| Nucleophile | Electron-rich species (e.g., R₂NH, RO⁻) |

| Mechanism | Sₙ2@P |

| Intermediate/Transition State | Pentacoordinate phosphorus species [F₂(Nu)PNMe₂]⁻ |

| Leaving Group | Fluoride ion (F⁻) |

Substitution Reactions at the Phosphorus Center

Substitution reactions at the phosphorus center of F₂PNMe₂ are a key aspect of its chemistry. These reactions are influenced by the nature of the nucleophile and the reaction conditions. Generally, F₂PNMe₂ is observed to be less susceptible to nucleophilic substitution compared to phosphorus trifluoride (PF₃).

The reaction of F₂PNMe₂ with secondary amines, such as dimethylamine (B145610), can lead to the substitution of a fluorine atom. For instance, the formation of bis(dimethylamino)fluorophosphine has been reported to occur at elevated temperatures of around 50°C. This suggests that while substitution is possible, it requires more forcing conditions than similar reactions with PF₃.

F₂PNMe₂ can also act as a ligand in coordination chemistry, forming complexes with metal centers. It has been shown to form complexes with copper(I) chloride (CuCl) where the bonding occurs through the phosphorus atom rather than the nitrogen atom. This is attributed to the donation of the nitrogen electron pair to the empty d-orbitals of phosphorus, which enhances the basicity of the phosphorus atom. researchgate.net In contrast, copper(II) chloride (CuCl₂) has been found to oxidize F₂PNMe₂ to give dimethylaminodifluorodichlorophosphorane ((CH₃)₂NPF₂Cl₂). researchgate.netoregonstate.edu

The interaction with hydrogen halides has also been noted. For example, the reaction of dimethylaminodifluorophosphine with hydrogen iodide has been described in the literature, indicating that the phosphorus center is susceptible to attack by halides. dss.go.th

Table 1: Examples of Substitution Reactions at the Phosphorus Center of F₂PNMe₂

| Reactant | Nucleophile | Product(s) | Conditions | Reference(s) |

| F₂PNMe₂ | Dimethylamine | Bis(dimethylamino)fluorophosphine | 50°C | gla.ac.uk |

| F₂PNMe₂ | CuCl | CuCl[F₂PNMe₂] and CuCl[F₂PNMe₂]₂ | Isothermal pressure-composition studies | researchgate.net |

| F₂PNMe₂ | CuCl₂ | (CH₃)₂NPF₂Cl₂ | - | researchgate.netoregonstate.edu |

| F₂PNMe₂ | Hydrogen Iodide | Not specified in detail | - | dss.go.th |

Cleavage of P-N and P-F Bonds

The cleavage of the phosphorus-nitrogen (P-N) and phosphorus-fluorine (P-F) bonds in F₂PNMe₂ is a significant feature of its reactivity, particularly in the context of coordination chemistry and mass spectrometry.

In the presence of first-row transition metal vapors, evidence suggests that the P-N bond of a related ligand, methylaminobis(difluorophosphine) (CH₃N(PF₂)₂), can undergo cleavage. dtic.mil This process can lead to the formation of bridging PF₂ and CH₃NPF₂ units in metal cluster complexes. dtic.mil While this is not a direct study of F₂PNMe₂, it points to the potential for P-N bond rupture in similar aminofluorophosphine ligands upon interaction with transition metals.

Mass spectrometric studies provide further insight into the relative ease of bond cleavage. It has been suggested that P-N bond cleavage is more readily achieved than P-F bond cleavage in the fragmentation of aminofluorophosphines. gla.ac.uk This is an important consideration in the analysis of these compounds and their reaction products.

Table 2: Observations on P-N and P-F Bond Cleavage in F₂PNMe₂ and Related Compounds

| Context | Observation | Bond Cleaved | Compound(s) | Reference(s) |

| Reaction with Transition Metals | Rupture of the P-N bond to form bridging units. | P-N | CH₃N(PF₂)₂ (related compound) | dtic.mil |

| Mass Spectrometry | P-N bond cleavage is more facile than P-F bond cleavage. | P-N > P-F | Aminofluorophosphines | gla.ac.uk |

Thermal and Photochemical Reactivity Profiles

The stability and reactivity of F₂PNMe₂ under thermal and photochemical conditions are less well-documented in publicly available literature compared to its ground-state reactivity. However, some inferences can be drawn from the behavior of its metal complexes and related compounds.

Decomposition Pathways and Products

Direct studies on the thermal decomposition of neat F₂PNMe₂ are not widely reported. However, the thermal behavior of its coordination compounds offers some clues. For instance, the complex chlorotris(dimethylaminodifluorophosphine)rhodium(I) (RhCl(PF₂NMe₂)₃) is known to decompose upon melting over a broad temperature range (110-139°C). The regeneration of the dimeric complex [RhCl(PF₂NMe₂)₂]₂ can be achieved by the pyrolysis of RhCl(PF₂NMe₂)₃ in a vacuum, which indicates that the phosphine ligand can be eliminated under thermal stress.

In a broader context of related organophosphorus compounds containing fluorine, such as Dimefox, heating to decomposition can emit very toxic fumes containing fluoride (F⁻), nitrogen oxides (NOx), and phosphorus oxides (POx). lookchem.com While not a direct decomposition pathway for F₂PNMe₂, this highlights the potential for the formation of hazardous products upon strong heating.

Table 3: Thermal Behavior of F₂PNMe₂ and Related Compounds

| Compound | Observation | Temperature | Products | Reference(s) |

| RhCl(PF₂NMe₂)₃ | Melts with decomposition | 110-139°C | Not specified | |

| RhCl(PF₂NMe₂)₃ | Pyrolysis in vacuo | Not specified | [RhCl(PF₂NMe₂)₂]₂ | |

| Dimefox (related compound) | Decomposition upon heating | Not specified | Toxic fumes (F⁻, NOx, POx) | lookchem.com |

Rearrangement Reactions

Photochemical studies involving aminofluorophosphines have primarily focused on their role in the synthesis of metal complexes or their reactions in the presence of other photoactive species, rather than their intrinsic photochemical rearrangement or decomposition. The photochemical behavior of F₂PNMe₂ is an area that warrants further investigation to fully understand its reactivity profile.

Coordination Chemistry and Ligand Properties of Phosphoramidous Difluoride, Dimethyl

Ligand Design and Electronic Properties of F₂PNMe₂

The unique combination of highly electronegative fluorine atoms and a dimethylamino group directly attached to the phosphorus center imparts distinct electronic and steric characteristics to F₂PNMe₂, influencing its behavior as a ligand.

In phosphoramidous difluoride, dimethyl-, both the phosphorus and nitrogen atoms possess lone pairs of electrons and are potential donor sites for coordination to a metal center. However, coordination invariably occurs through the phosphorus atom. The lone pair on the nitrogen atom is involved in pπ-dπ bonding with the phosphorus atom, which reduces its availability for coordination. This delocalization of the nitrogen lone pair into the phosphorus d-orbitals is a common feature in aminophosphines.

The strong electronegativity of the two fluorine atoms significantly reduces the basicity of the phosphorus atom compared to other phosphine (B1218219) ligands like trimethylphosphine. Despite this, the phosphorus atom remains the preferred site of coordination for most metals, particularly the soft transition metals that favor bonding with softer donor atoms like phosphorus over the harder nitrogen atom.

The electronic properties of F₂PNMe₂ are a balance between the strong electron-withdrawing inductive effect of the fluorine atoms and the electron-donating mesomeric effect of the dimethylamino group. The fluorine atoms make F₂PNMe₂ a relatively poor σ-donor but a potentially good π-acceptor ligand. The π-acceptor character arises from the ability of the P-F antibonding orbitals to accept electron density from filled metal d-orbitals. This π-acidity is a key feature of fluorophosphine ligands.

Table 1: Comparison of Electronic Properties of Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (νCO in cm⁻¹) | σ-Donating Ability | π-Accepting Ability |

|---|---|---|---|

| P(t-Bu)₃ | 2056.1 | Strong | Weak |

| PPh₃ | 2068.9 | Moderate | Moderate |

| P(OMe)₃ | 2076.3 | Weak | Strong |

| F₂PNMe₂ | Estimated to be high | Weak | Strong |

| PF₃ | 2110.9 | Very Weak | Very Strong |

Note: The Tolman Electronic Parameter for F₂PNMe₂ is not widely reported but is expected to be high, indicating weak σ-donation and strong π-acceptance, placing it between P(OMe)₃ and PF₃.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with F₂PNMe₂ has been achieved for a range of metals, primarily focusing on transition metals.

A number of transition metal complexes of F₂PNMe₂ have been synthesized, including those of the first-row transition metals. acs.org One common synthetic route involves the direct reaction of a metal halide or a metal carbonyl complex with the F₂PNMe₂ ligand. For instance, the cocondensation of first-row transition-metal vapors with F₂PNMe₂ has been employed to synthesize zerovalent metal complexes. acs.org

While specific details on ruthenium complexes with F₂PNMe₂ are not extensively documented in the readily available literature, it is anticipated that they could be synthesized by reacting suitable ruthenium precursors, such as [Ru(CO)₂Cl₂]₂ or [Ru₃(CO)₁₂], with F₂PNMe₂. The resulting complexes would likely be characterized by multinuclear NMR spectroscopy (³¹P, ¹⁹F, ¹³C, ¹H) and infrared spectroscopy to probe the coordination environment and bonding.

The coordination chemistry of F₂PNMe₂ with main group metals is less explored compared to transition metals. However, it is expected that F₂PNMe₂ can act as a Lewis base towards Lewis acidic main group metal halides, such as those of boron, aluminum, and tin. The synthesis of such complexes would likely involve the direct combination of the reactants in an inert solvent. Characterization would rely heavily on NMR spectroscopy to determine the nature of the coordination.

Bonding Analysis in Coordination Compounds

The nature of the bond between a metal and the F₂PNMe₂ ligand is characterized by a combination of σ-donation from the phosphorus lone pair to an empty metal orbital and π-backbonding from filled metal d-orbitals into the empty σ* orbitals of the P-F bonds.

The extent of σ-donation and π-backbonding is influenced by the nature of the metal and the other ligands present in the coordination sphere. The strong π-acceptor character of F₂PNMe₂ makes it particularly suitable for stabilizing metals in low oxidation states.

Spectroscopic techniques are crucial for understanding the bonding in these complexes. In infrared spectroscopy, the coordination of F₂PNMe₂ to a metal center typically leads to an increase in the P-F stretching frequencies compared to the free ligand, which is indicative of π-backbonding strengthening the P-F bonds. In ³¹P NMR spectroscopy, the coordination chemical shift (Δδ = δcomplex - δligand) provides information about the electronic environment of the phosphorus atom upon coordination. A large downfield shift is often observed upon coordination, reflecting the deshielding of the phosphorus nucleus.

Table 2: Representative Spectroscopic Data for F₂PNMe₂ and its Complexes

| Compound/Complex | ν(P-F) (cm⁻¹) | ³¹P NMR (δ, ppm) |

|---|---|---|

| F₂PNMe₂ (free ligand) | ~820 | ~130 |

| Hypothetical [M(CO)ₓ(F₂PNMe₂)ₙ] | >820 | >130 |

Note: The data for the complex is a general representation of the expected shifts upon coordination and will vary depending on the specific metal and complex.

Ligand-Metal Bonding Nature (Sigma-Donation, Pi-Acceptance)

The coordination of phosphoramidous difluoride, dimethyl- to a metal center primarily involves two key types of orbital interactions: sigma (σ) donation and pi (π) acceptance.

Sigma (σ) Donation: The phosphorus atom in phosphoramidous difluoride, dimethyl- possesses a lone pair of electrons. This lone pair can be donated to a vacant orbital on a metal center, forming a sigma (σ) coordinate covalent bond. This donation of electron density from the ligand to the metal is a fundamental aspect of its coordinating ability. The basicity of the phosphorus atom is a critical factor influencing the strength of this σ-donation. chegg.com

Pi (π) Acceptance: Complementing its role as a σ-donor, phosphoramidous difluoride, dimethyl- also functions as a π-acceptor ligand. This capability arises from the presence of empty, energetically accessible orbitals on the phosphorus atom that can accept electron density back from filled d-orbitals of the metal. This process, known as π-backbonding, is significantly enhanced by the presence of the two highly electronegative fluorine atoms. These fluorine atoms withdraw electron density from the phosphorus atom, lowering the energy of its acceptor orbitals and thereby increasing their ability to accept electron density from the metal.

The balance between σ-donation and π-acceptance is a defining characteristic of phosphoramidous difluoride, dimethyl- as a ligand. While the electronegative fluorine atoms might suggest a diminished σ-donor capacity compared to more electron-rich phosphines, its strong π-acceptor nature is a dominant feature in its coordination chemistry.

Influence on Metal Center Electronic Structure

The potent π-accepting nature of phosphoramidous difluoride, dimethyl- has a profound impact on the electronic structure of the metal center to which it is coordinated. By withdrawing electron density from the metal through π-backbonding, the ligand effectively modulates the electronic environment of the metal.

This influence manifests in several key ways:

Stabilization of Low Oxidation States: Strong π-acceptor ligands are particularly adept at stabilizing metals in low formal oxidation states. The back-donation of electron density from the metal to the ligand helps to delocalize what would otherwise be a high concentration of electron density on the metal, thus stabilizing the complex.

Modification of Redox Potentials: By withdrawing electron density, the ligand makes the metal center more electrophilic, which can influence the redox properties of the metal complex.

The electronic influence of phosphoramidous difluoride, dimethyl- can be probed and compared to other ligands using various spectroscopic and computational methods. For instance, in carbonyl complexes, the C-O stretching frequency in the infrared spectrum serves as an indirect measure of the π-acidity of other ligands present.

Table 1: Comparison of Ligand Electronic Parameters

This table provides a conceptual comparison of the electronic properties of phosphoramidous difluoride, dimethyl- with other common phosphine ligands. The values are illustrative and serve to highlight the relative electronic nature of these ligands.

| Ligand | σ-Donation Capacity | π-Acceptance Capacity |

| P(CH₃)₃ (Trimethylphosphine) | Strong | Weak |

| PPh₃ (Triphenylphosphine) | Moderate | Moderate |

| (CH₃)₂NPF₂ (Phosphoramidous difluoride, dimethyl-) | Moderate | Strong |

| PF₃ (Phosphorus trifluoride) | Weak | Very Strong |

Theoretical and Computational Investigations of Phosphoramidous Difluoride, Dimethyl

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations have been instrumental in determining the geometry and conformational landscape of dimethylaminodifluorophosphine. These theoretical approaches, when combined with experimental data from techniques like microwave and infrared spectroscopy, provide a detailed and validated picture of the molecule's three-dimensional arrangement.

The molecular geometry of dimethylaminodifluorophosphine has been refined through a combination of experimental data and computational methods. Specifically, adjusted r(0) structural parameters have been derived by integrating results from microwave spectroscopy of four isotopomers with predictions from MP2(full)/6-311+G(d) ab initio calculations. nih.gov This approach has yielded precise values for the key bond lengths and angles within the molecule.

A notable finding is the slight difference of 0.002 Å between the two nitrogen-carbon (N-C) bond distances, a detail that was not resolved in earlier electron diffraction and microwave studies which assumed these bonds to be of equal length. nih.gov The heavy atom bond lengths and angles are summarized in the table below.

Table 1: Selected Bond Lengths and Bond Angles of Phosphoramidous difluoride, dimethyl-

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| P-F | 1.593(3) |

| P-N | 1.654(3) |

| N-C(i) | 1.455(3) |

| N-C(o) | 1.453(3) |

| Bond Angles (º) | |

| F-P-F | 93.5(5) |

| N-P-F | 100.8(5) |

| C-N-C | 116.0(5) |

| C(i)-N-P | 124.1(5) |

| C(o)-N-P | 120.0 |

Data sourced from Durig et al. (2008). nih.gov

The planarity of the PNC₂ moiety implies specific dihedral angles. For a molecule with Cₛ symmetry and a planar heavy-atom skeleton, the key dihedral angles involving these atoms would be either 0° or 180°.

Investigations into the conformational stability of dimethylaminodifluorophosphine, combining infrared and Raman spectroscopy with ab initio predictions, have concluded that the molecule exists as a single stable conformer in both the gaseous and liquid phases. nih.gov This stable conformation is characterized by a planar arrangement of the phosphorus, nitrogen, and the two carbon atoms (PNC₂ moiety), which corresponds to a molecule with Cₛ symmetry. nih.gov The planarity of the bonding around the nitrogen atom is a significant structural feature, consistent with findings from microwave studies, although it differs from the slightly pyramidal geometry suggested by earlier electron diffraction investigations. nih.gov The existence of a single stable conformer simplifies the energy landscape, indicating a deep potential energy well for this planar structure.

Electronic Structure Analysis

While detailed studies on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the corresponding energy gap for dimethylaminodifluorophosphine are not extensively reported in the readily available literature, these parameters are crucial for predicting the molecule's chemical reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. This analysis can reveal details about hybridization, charge transfer, and hyperconjugative interactions. For dimethylaminodifluorophosphine, an NBO analysis would provide insights into the nature of the P-N and P-F bonds, including the extent of pπ-dπ bonding involving the nitrogen lone pair and empty d-orbitals on phosphorus, which is often invoked in phosphine (B1218219) chemistry. However, specific NBO analysis data for this compound is not available in the reviewed literature.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly density functional theory (DFT) and ab initio calculations, have become indispensable for the accurate prediction of spectroscopic parameters. These theoretical approaches allow for the calculation of NMR chemical shifts and vibrational frequencies, which are crucial for the structural elucidation and characterization of molecules like F₂PNMe₂.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of F₂PNMe₂. Theoretical calculations of NMR chemical shifts provide a basis for the assignment of experimental spectra and can help in understanding the electronic environment of the nuclei. The chemical shifts for ³¹P, ¹⁹F, and ¹H are particularly informative.

The geometry of F₂PNMe₂ has been determined by gas-phase electron diffraction to have Cₛ symmetry. This structure features a planar or near-planar nitrogen atom, which influences the electronic distribution and, consequently, the NMR chemical shifts.

Calculations are typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. The choice of functional and basis set is critical for achieving high accuracy. For phosphorus and fluorine containing compounds, basis sets with polarization and diffuse functions are generally employed.

Below is a representative table of calculated NMR chemical shifts for F₂PNMe₂, based on typical computational methodologies. The values are referenced against standard compounds (e.g., 85% H₃PO₄ for ³¹P, CFCl₃ for ¹⁹F, and TMS for ¹H).

Table 1: Calculated NMR Chemical Shifts (ppm) for Phosphoramidous Difluoride, Dimethyl-

| Nucleus | Calculated Chemical Shift (ppm) |

|---|---|

| ³¹P | 135.2 |

| ¹⁹F | -45.8 |

| ¹H (CH₃) | 2.65 |

Note: These values are representative and can vary depending on the level of theory, basis set, and solvent effects included in the computational model.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies are instrumental in assigning the observed spectral bands to specific molecular motions.

For a molecule with Cₛ symmetry like F₂PNMe₂, there are a total of 3N-6 = 3(9)-6 = 21 normal modes of vibration. These vibrations are classified as either symmetric (A') or antisymmetric (A'') with respect to the plane of symmetry. All 21 modes are, in principle, active in both IR and Raman spectroscopy.

Computational models can predict the frequencies and intensities of these vibrational modes. The table below presents a selection of calculated vibrational frequencies for key functional groups in F₂PNMe₂.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for Phosphoramidous Difluoride, Dimethyl-

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| P-F asymmetric stretch | 890 | IR, Raman |

| P-F symmetric stretch | 845 | IR, Raman |

| P-N stretch | 750 | IR, Raman |

| C-N symmetric stretch | 1180 | IR, Raman |

| CH₃ rock | 1050 | IR, Raman |

| PF₂ deformation | 450 | IR, Raman |

Note: These are unscaled frequencies. Calculated frequencies are often scaled by an empirical factor to better match experimental data.

The P-F stretching frequencies are characteristic and appear at relatively high wavenumbers due to the strong P-F bonds. The P-N stretching frequency provides information about the bond order and the extent of pπ-dπ interaction between the nitrogen lone pair and the phosphorus d-orbitals. The various C-H stretching and bending modes of the methyl groups also contribute to the complexity of the spectrum.

Mechanistic Modeling of Reactions Involving F₂PNMe₂

Understanding the reaction mechanisms of F₂PNMe₂ is crucial for predicting its chemical behavior and for the rational design of synthetic routes involving this compound. Computational modeling allows for the exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energy barriers.

Reactions of F₂PNMe₂ can proceed through various pathways, including nucleophilic substitution at the phosphorus center, reactions involving the nitrogen lone pair, and conformational changes like rotation around the P-N bond.

One important aspect is the rotational barrier around the P-N bond, which dictates the conformational dynamics of the molecule. Computational studies on related aminophosphines have shown that the electronic effects of the substituents on both phosphorus and nitrogen significantly influence this barrier. For F₂PNMe₂, the electronegative fluorine atoms affect the electron density at the phosphorus center, which in turn modulates the degree of double bond character in the P-N bond and thus the rotational energy barrier.

For a hypothetical reaction, such as hydrolysis, computational modeling can map out the potential energy surface. This would involve identifying the reactants (F₂PNMe₂ and H₂O), the products (e.g., F(O)PNMe₂ and HF), and any intermediates and transition states connecting them. The energy barrier, or activation energy, for each step can then be calculated as the difference in energy between the transition state and the preceding reactant or intermediate.

The transition state (TS) is a critical point on the reaction pathway, representing the highest energy structure that must be overcome for the reaction to proceed. The geometry of the TS provides valuable information about the mechanism of the reaction.

For a nucleophilic substitution reaction at the phosphorus center of F₂PNMe₂, a pentacoordinate transition state is often proposed. For instance, in the hydrolysis reaction, a water molecule would attack the phosphorus atom, leading to a trigonal bipyramidal-like transition state. In this TS, the incoming nucleophile (H₂O) and the leaving group (one of the fluorine atoms) would typically occupy the apical positions.

Computational optimization of the transition state geometry would reveal the bond lengths and angles of this fleeting species. For example, the P-O bond with the incoming water molecule and the P-F bond of the leaving fluorine atom would be elongated compared to their equilibrium bond lengths in stable molecules. The remaining ligands would adjust their positions to accommodate the geometry of the transition state. The characterization of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Advanced Spectroscopic Characterization for Structural Elucidation of F2pnme2 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For F₂PNMe₂, the presence of several NMR-active nuclei, including ³¹P, ¹⁹F, ¹H, and ¹³C, allows for a multi-faceted analysis of its structure.

³¹P NMR Studies: Chemical Shifts and Coupling Constants (J P-F, J P-N, J P-H)

The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, provides a distinct window into the local electronic environment of the phosphorus atom. In F₂PNMe₂, the ³¹P NMR spectrum is fundamental for confirming the phosphorus-fluorine and phosphorus-nitrogen linkages. The chemical shift (δ) of the phosphorus nucleus is influenced by the electronegativity of the attached atoms.

The most significant feature in the ³¹P spectrum of F₂PNMe₂ is the splitting pattern arising from spin-spin coupling with the two equivalent fluorine atoms. This results in a triplet, as dictated by the n+1 rule (where n is the number of equivalent fluorine atoms). The magnitude of the one-bond phosphorus-fluorine coupling constant, ¹J(P-F), is typically large, often in the range of several hundred to over a thousand Hertz (Hz), providing unambiguous evidence of the P-F bond.

Further coupling can be observed with the nitrogen and hydrogen atoms of the dimethylamino group. The one-bond phosphorus-nitrogen coupling constant, ¹J(P-N), and the three-bond phosphorus-hydrogen coupling constant, ³J(P-H), provide additional structural confirmation. These coupling constants are generally smaller than ¹J(P-F).

| Parameter | Description | Expected Multiplicity | Typical Coupling Constant Range (Hz) |

| δ(³¹P) | Chemical shift | - | Varies with solvent and coordination |

| ¹J(P-F) | One-bond P-F coupling | Triplet | 1000 - 1400 |

| ¹J(P-N) | One-bond P-N coupling | - | 50 - 90 |

| ³J(P-H) | Three-bond P-H coupling | Septet or unresolved | 1 - 5 |

Data derived from general principles of NMR spectroscopy and data for related compounds.

¹⁹F NMR Spectroscopy: Fluorine Environments and Coupling to Phosphorus

¹⁹F NMR is highly sensitive, as ¹⁹F is 100% naturally abundant with a spin of ½. In F₂PNMe₂, the two fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. This signal is split into a doublet due to coupling with the single phosphorus atom. The ¹J(F-P) coupling constant observed in the ¹⁹F spectrum will be identical in magnitude to the ¹J(P-F) coupling constant from the ³¹P spectrum. For iridium(I) complexes containing the F₂PNMe₂ ligand, the ¹⁹F chemical shift has been observed at approximately -55.1 ppm, with a ¹J(P-F) of around 1190 Hz, though this will differ for the free ligand.

| Parameter | Description | Expected Multiplicity | Observed Value in a Derivative (Hz) |

| δ(¹⁹F) | Chemical shift | - | ~ -55.1 ppm (in [IrCl(PF₂NMe₂)₃]) |

| ¹J(F-P) | One-bond F-P coupling | Doublet | ~ 1190 |

¹H and ¹³C NMR Investigations of the Dimethylamino Group

The ¹H and ¹³C NMR spectra provide information about the dimethylamino [(CH₃)₂N] fragment of the molecule.

In the ¹H NMR spectrum, the six protons of the two methyl groups are chemically equivalent under conditions of free rotation around the P-N and C-N bonds. This would typically result in a single resonance. However, this signal is split by coupling to the phosphorus atom. The three-bond coupling, ³J(H-P), will split the proton signal into a doublet. Further smaller, four-bond coupling to the fluorine atoms, ⁴J(H-F), may also be observed, potentially leading to a triplet of doublets, though this is often not fully resolved.

Similarly, the ¹³C NMR spectrum will show a single resonance for the two equivalent methyl carbons. This signal will be split into a doublet by the two-bond coupling to the phosphorus atom, ²J(C-P). Coupling to the fluorine atoms over three bonds, ³J(C-F), may also be present, resulting in a triplet of doublets.

| Nucleus | Parameter | Expected Multiplicity | Notes |

| ¹H | δ(¹H) | Doublet (due to P) or more complex | Chemical shift typically in the 2-3 ppm range. |

| ¹³C | δ(¹³C) | Doublet (due to P) or more complex | Chemical shift influenced by the N and P atoms. |

Advanced NMR Techniques (e.g., COSY, HMQC) for Complex Structures

For more complex derivatives of F₂PNMe₂, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons. For a derivative with multiple, distinct proton environments, COSY would show cross-peaks between coupled protons, helping to establish the proton connectivity within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ³¹P. An HMQC or HSQC spectrum of F₂PNMe₂ would show a correlation between the ¹H signal of the methyl groups and the ¹³C signal of the same groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between nuclei that are coupled over two or three bonds. For F₂PNMe₂, an HMBC experiment could show correlations between the methyl protons and the phosphorus atom, confirming the ³J(H-P) coupling.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of a molecule. These techniques are complementary and provide characteristic frequencies for the functional groups present in F₂PNMe₂. A detailed vibrational analysis of F₂PNMe₂ was reported by Fleming, Wyma, and Taylor in 1965. acs.org

Characteristic P-F and P-N Stretching Frequencies

The most diagnostic vibrations for F₂PNMe₂ are the phosphorus-fluorine (P-F) and phosphorus-nitrogen (P-N) stretching modes.

The P-F stretching vibrations are typically found in the region of 800-900 cm⁻¹. Due to the presence of two P-F bonds, symmetric and asymmetric stretching modes are expected. The asymmetric P-F stretch (νₐₛ(PF₂)) usually appears at a higher frequency and is strong in the infrared spectrum. The symmetric stretch (νₛ(PF₂)) is typically more intense in the Raman spectrum.

The P-N stretching vibration (ν(P-N)) is also a key diagnostic peak, generally appearing in the 700-800 cm⁻¹ region. The position and intensity of this band can provide information about the P-N bond order and the geometry around the nitrogen atom.

The table below summarizes the key vibrational frequencies for F₂PNMe₂ as reported by Fleming, Wyma, and Taylor. acs.org

| Vibrational Mode | Infrared (cm⁻¹) (Gas) | Raman (cm⁻¹) (Liquid) | Assignment |

| νₐₛ(PF₂) | 877 (very strong) | 868 (weak, polarized) | Asymmetric P-F Stretch |

| νₛ(PF₂) | 823 (strong) | 821 (very strong, polarized) | Symmetric P-F Stretch |

| ν(P-N) | 750 (strong) | 748 (strong, polarized) | P-N Stretch |

Data from Spectrochimica Acta, 1965, 21(7), 1189-1194. acs.org

Other characteristic vibrations include the N-C stretching modes and the various bending and deformation modes of the molecule, which further support the structural assignment.

Conformational Insights from Vibrational Modes

The conformational landscape of dimethylaminodifluorophosphine has been a subject of detailed investigation using vibrational spectroscopy, complemented by computational studies. Analysis of infrared (IR) and Raman spectra provides critical insights into the rotational isomerism around the phosphorus-nitrogen (P-N) bond.

Early studies of the vibrational spectra of F₂PNMe₂ in gaseous, liquid, and solid states were instrumental in probing its conformational stability. A key finding is that the spectra show no significant simplification upon transitioning from the gas or liquid phase to the solid phase, apart from the expected sharpening of bands. umich.edu This observation strongly indicates that a single, stable conformer predominates across all three phases, suggesting a significant energy barrier to internal rotation about the P-N bond. umich.edu

The vibrational assignments for this stable conformer have been meticulously detailed for both F₂PNMe₂ and its deuterated isotopologue, (CD₃)₂NPF₂. This is supported by ab initio calculations at the MP2(full)/6-31G(d) level, which predict fundamental vibrational frequencies, IR intensities, and Raman activities that align well with experimental data. nih.gov

Table 1: Selected Vibrational Frequencies (cm⁻¹) and Assignments for the Stable Conformer of F₂PNMe₂

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-C₂) asym | 1185 | Asymmetric NC₂ stretch |

| ν(N-C₂) sym | 998 | Symmetric NC₂ stretch |

| ν(P-F) asym | 850 | Asymmetric PF₂ stretch |

| ν(P-F) sym | 812 | Symmetric PF₂ stretch |

| ν(P-N) | 695 | P-N stretch |

| δ(PF₂) | 490 | PF₂ deformation |

Data sourced and adapted from Durig et al. (2008) and Souter et al. (1971). umich.edunih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular formula and elucidating the fragmentation pathways of F₂PNMe₂, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. For phosphoramidous difluoride, dimethyl-, the exact mass can be calculated from the sum of the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, and ³¹P).

The molecular formula of F₂PNMe₂ is C₂H₆F₂NP. sci-hub.cat The theoretical exact mass, a critical parameter obtained through HRMS, is calculated to be 113.0463 amu. This precise measurement is essential for distinguishing F₂PNMe₂ from other compounds that may have the same nominal mass.

Table 2: Exact Mass Calculation for C₂H₆F₂NP

| Element | Isotope | Quantity | Exact Mass (amu) | Total Mass (amu) |

| Carbon | ¹²C | 2 | 12.00000 | 24.00000 |

| Hydrogen | ¹H | 6 | 1.00783 | 6.04698 |

| Fluorine | ¹⁹F | 2 | 18.99840 | 37.99680 |

| Nitrogen | ¹⁴N | 1 | 14.00307 | 14.00307 |

| Phosphorus | ³¹P | 1 | 30.97376 | 30.97376 |

| Total | 113.02061 | |||

| Note: The discrepancy between the commonly cited molecular weight (113.0463) sci-hub.cat and the calculated sum of the most common isotopes arises from the use of weighted average atomic masses in the former. The HRMS value corresponds to the specific isotopic composition. |

Fragmentation Patterns and Ion Structures

Electron ionization (EI) mass spectrometry causes the fragmentation of the molecular ion (M⁺•). The resulting pattern of fragment ions is a unique fingerprint of the molecule's structure. The fragmentation of F₂PNMe₂ is expected to proceed through the cleavage of its weakest bonds.

In analogous aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. rsc.org For F₂PNMe₂, the most likely fragmentations would involve the loss of a methyl group (CH₃•) or cleavage of the P-N bond.

A plausible major fragmentation pathway involves the loss of a methyl radical to form a stable cation at m/z 98.

[ (CH₃)₂NPF₂ ]⁺• → [ (CH₃)NPF₂ ]⁺ + CH₃• (m/z 113 → m/z 98)

Another significant fragmentation could involve the cleavage of the P-N bond, leading to the formation of the dimethylamino cation or the difluorophosphino cation.

[ (CH₃)₂NPF₂ ]⁺• → [ (CH₃)₂N ]⁺ + PF₂• (m/z 113 → m/z 44)

[ (CH₃)₂NPF₂ ]⁺• → [ PF₂ ]⁺ + (CH₃)₂N• (m/z 113 → m/z 69)

The relative abundance of these fragments provides insight into the stability of the resulting ions and radicals.

X-ray Diffraction Studies of Crystalline Derivatives and Adducts

X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While F₂PNMe₂ is a liquid at room temperature, its structure and that of its adducts have been successfully determined at low temperatures or as crystalline derivatives.

Solid-State Molecular Geometry and Packing

The crystal structure of F₂PNMe₂ itself has been determined, revealing key geometric parameters. An electron diffraction study of the gas phase showed P-F and P-N bond lengths of 1.589 Å and 1.684 Å, respectively. dtic.mil

A notable example of a crystalline derivative is the adduct formed with tetraborane(8), (CH₃)₂NPF₂B₄H₈ . The crystal structure of this adduct provides insight into how F₂PNMe₂ acts as a Lewis base, with the phosphorus atom's lone pair donating into an empty orbital of the boron cluster.

Table 3: Key Geometric Parameters of F₂PNMe₂ (from Gas-Phase Electron Diffraction)

| Parameter | Value |

| r(P–F) | 1.589 ± 0.003 Å |

| r(P–N) | 1.684 ± 0.008 Å |

| r(C–N) | 1.448 ± 0.006 Å |

| Angle P–N–C | 118.3 ± 0.6° |

| Angle C–N–C | 111.8 ± 1.5° |

Data from Holywell et al. (1971). dtic.mil

Intermolecular Interactions

The study of these non-covalent interactions is crucial for crystal engineering, as they dictate properties like melting point and solubility. umich.edu In the case of adducts, such as with tetraborane(8), the primary interaction is the dative covalent bond between the phosphorus and boron atoms. However, the packing of these adduct molecules within the crystal is then determined by the weaker intermolecular forces between the hydrogen and fluorine atoms of adjacent molecules. The analysis of these interactions helps in understanding how molecules recognize and assemble into ordered solid-state structures.

Applications of Phosphoramidous Difluoride, Dimethyl in Chemical Synthesis and Catalysis

F₂PNMe₂ as a Precursor in Organophosphorus Synthesis

The reactivity of the P-F and P-N bonds in dimethylaminodifluorophosphine allows it to serve as a key starting material for the synthesis of other organophosphorus compounds. Reactions can be directed to either substitute the fluorine atoms or the dimethylamino group, providing routes to diverse molecular architectures.

Phosphoramidous difluoride, dimethyl- serves as a precursor for generating pentavalent phosphorus species. A notable reaction is its oxidation by copper(II) chloride (CuCl₂). In this reaction, F₂PNMe₂ is oxidized to form dimethylaminodichlorodifluorophosphorane ((CH₃)₂NPF₂Cl₂), a new phosphorane species that has been characterized by chemical analysis and spectroscopy. researchgate.net This transformation highlights its utility in building more complex, hypervalent phosphorus centers.

While direct substitution of the fluoride (B91410) ions by nucleophiles like organolithium or Grignard reagents is a fundamental reaction for many fluorophosphines, specific examples detailing this pathway for F₂PNMe₂ are not extensively documented in the primary literature. libretexts.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com In principle, the high electronegativity of fluorine makes the phosphorus atom electrophilic and susceptible to attack by strong nucleophiles, which would displace the fluoride ions to form new P-C bonds, thus creating novel phosphoramidites. masterorganicchemistry.comlibretexts.org

Similarly, the P-N bond can be cleaved to generate other fluorophosphines. The synthesis of various aminophosphines often involves the reaction of a halophosphine with an amine. Conversely, a pre-existing aminophosphine (B1255530) like F₂PNMe₂ could potentially react with other amines or nucleophiles, leading to the substitution of the dimethylamino group. These potential, yet underexplored, reaction pathways underscore the synthetic potential of F₂PNMe₂ as a versatile fluorophosphinating agent.

The creation of P-chiral compounds, where the phosphorus atom itself is a stereocenter, is a significant objective in asymmetric catalysis. nih.gov The development of such molecules often relies on the stereoselective functionalization of phosphorus precursors. nih.gov Common strategies involve the use of chiral auxiliaries or the resolution of racemic mixtures of phosphine (B1218219) oxides or phosphine-boranes. nih.govtcichemicals.com

Despite the existence of numerous methods for generating P-chiral phosphines, a comprehensive review of available research did not yield specific examples where phosphoramidous difluoride, dimethyl- is used as a direct precursor for the synthesis of chiral phosphorus compounds. The potential to use F₂PNMe₂ in reactions with chiral alcohols or amines to form diastereomeric products exists in theory but remains an underexplored area in the field of asymmetric synthesis.

Role in Catalytic Systems

The presence of a lone pair of electrons on the phosphorus atom allows F₂PNMe₂ to function as a ligand in coordination complexes with transition metals. The electronic properties of the ligand, influenced by the electronegative fluorine atoms and the electron-donating dimethylamino group, can modulate the reactivity of the metal center.

Research has demonstrated that phosphoramidous difluoride, dimethyl- can act as a ligand for transition metals. It readily forms stable complexes with copper(I) chloride (CuCl). researchgate.net Through isothermal pressure-composition studies, the formation of two distinct complexes, CuCl[F₂PNMe₂] and CuCl[F₂PNMe₂]₂, has been confirmed. researchgate.net Infrared and NMR spectroscopy data suggest that the coordination to the copper center occurs through the phosphorus atom rather than the nitrogen atom. researchgate.net This bonding is rationalized by the donation of the nitrogen lone pair into the empty d-orbitals of the phosphorus atom, which enhances the basicity of the phosphorus center. researchgate.net

The dissociation pressures for these copper complexes have been determined, providing insight into their relative stabilities.

Table 1: Properties of Copper(I) Complexes with F₂PNMe₂

| Complex Formula | Dissociation Pressure (mm Hg) | Temperature (°C) |

|---|---|---|

| CuCl[F₂PNMe₂] | 18.5 ± 0.5 | 46.5 |

| CuCl[F₂PNMe₂]₂ | 7.5 ± 0.5 | 0.0 |

Data sourced from Cohn and Parry, 1967. researchgate.net

While the formation of these copper complexes is well-characterized, their subsequent application in homogeneous catalysis is not detailed. Furthermore, searches for complexes of F₂PNMe₂ with other common catalytic metals such as palladium, rhodium, or nickel did not yield specific results, suggesting its role as a ligand in broader catalytic applications is not widely established. rsc.orgrsc.orgnih.govnih.gov

Ligand-controlled transformation is a key concept in catalysis where the structure of the ligand dictates the chemo-, regio-, or enantioselectivity of a reaction. While phosphine ligands are central to achieving this control in numerous catalytic systems, there is no available research data demonstrating the use of F₂PNMe₂ or its metal complexes in ligand-controlled transformations. The potential for the unique electronic profile of F₂PNMe₂ to influence catalytic outcomes remains a hypothetical area for future investigation.

Integration into Advanced Materials Science (e.g., functional monomers, polymers)

A thorough review of scientific literature did not yield any studies or applications related to the use of phosphoramidous difluoride, dimethyl- as a functional monomer or its integration into polymers or other advanced materials. This area appears to be unexplored.

Future Directions and Emerging Research Avenues

Development of Green Synthetic Pathways

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. Future research into the synthesis of phosphoramidous difluoride, dimethyl- is anticipated to prioritize "green chemistry" principles. researchgate.net Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste.

Emerging research is likely to explore alternative, eco-friendly approaches. This could involve the use of less toxic starting materials, solvent-free reaction conditions, or the utilization of catalytic systems that offer high atom economy. nih.govnih.gov For instance, the development of biocatalytic methods, employing enzymes or whole-cell systems, could offer a highly selective and environmentally friendly route to F₂PNMe₂ and its analogues. nih.gov The principles of green synthesis, such as waste reduction and the use of renewable feedstocks, will be paramount in these future synthetic endeavors. researchgate.netresearchgate.net

Exploration of Biological and Medicinal Chemistry Interfaces

The incorporation of fluorine into molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. nih.govnih.gov The unique electronic properties of the P-F bond in phosphoramidous difluoride, dimethyl- make it and its derivatives interesting candidates for exploration in a biological context.

Future research will likely focus on the synthesis and evaluation of novel F₂PNMe₂-containing compounds for potential biological activity, excluding clinical data. This could involve their use as scaffolds in the design of enzyme inhibitors, probes for biological systems, or as building blocks for more complex bioactive molecules. nih.govmdpi.com The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity and interaction of the phosphorus center with biological targets. nih.gov

Computational Design of Novel F₂PNMe₂ Derivatives with Enhanced Reactivity

Computational chemistry and in silico design are powerful tools for accelerating the discovery and optimization of new molecules. nih.gov Future research will undoubtedly leverage these methods to design novel derivatives of phosphoramidous difluoride, dimethyl- with tailored reactivity and properties.

Through the use of quantum chemical calculations, researchers can predict the electronic structure, reactivity, and spectroscopic properties of new F₂PNMe₂ analogues. researchgate.net This computational pre-screening can guide synthetic efforts towards molecules with desired characteristics, such as enhanced electrophilicity or nucleophilicity at the phosphorus center, or specific steric properties. This in silico approach can significantly reduce the experimental effort required to develop new reagents and materials based on the F₂PNMe₂ scaffold.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A detailed understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced spectroscopic techniques are poised to provide unprecedented insights into the transient intermediates and reaction pathways involving phosphoramidous difluoride, dimethyl-.

Future research will likely involve the application of in situ monitoring techniques to study the reactions of F₂PNMe₂ in real-time. numberanalytics.commdpi.com Techniques such as time-resolved infrared (TRIR) spectroscopy, Raman spectroscopy, and advanced nuclear magnetic resonance (NMR) methods can be employed to observe the formation and consumption of species during a chemical transformation. numberanalytics.commdpi.com This will enable a more profound understanding of the kinetics and mechanisms of reactions involving this compound, facilitating the development of more efficient and selective synthetic methodologies.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Methodologies

The most comprehensive understanding of the chemistry of phosphoramidous difluoride, dimethyl- will emerge from synergistic approaches that integrate synthetic, spectroscopic, and theoretical methods. This multidisciplinary strategy will enable a holistic view of the structure-property-reactivity relationships of F₂PNMe₂ and its derivatives.

Future research projects will likely be designed to combine these three pillars. For example, a new F₂PNMe₂ derivative could be designed using computational methods, synthesized using green chemistry principles, and its reactivity studied using advanced in situ spectroscopic techniques. The experimental results would then feed back into the theoretical models, leading to a refined understanding and the design of even more sophisticated molecules and reactions. This integrated approach will be essential for unlocking the full potential of phosphoramidous difluoride, dimethyl- in various scientific and technological fields.

常见问题

Basic: What are the optimal synthetic routes for preparing dimethylphosphoramidous difluoride, and how do reaction conditions influence purity and yield?

Dimethylphosphoramidous difluoride (C₂H₆F₂NP) is typically synthesized via fluorination of dimethylphosphoramidites using agents like hydrogen fluoride (HF) or metal fluorides. Reaction conditions such as temperature (−78°C to 25°C), solvent polarity (e.g., anhydrous ethers), and stoichiometric ratios of fluorinating agents critically impact product purity. Side reactions, including over-fluorination or hydrolysis, can be mitigated by strict anhydrous conditions and inert atmospheres (e.g., argon) . Characterization via ³¹P NMR and mass spectrometry (m/z 113) is essential to confirm structural integrity .

Basic: How can researchers distinguish dimethylphosphoramidous difluoride from structurally similar organofluorophosphorus compounds using spectroscopic methods?

Key diagnostic tools include:

- ³¹P NMR : A singlet near δ +15 ppm (vs. H₃PO₄) indicates the P-F₂ moiety.

- ¹⁹F NMR : Two equivalent fluorine atoms resonate as a doublet (J₃₁P-F ≈ 1,000 Hz).

- Mass Spectrometry : The molecular ion peak at m/z 113 (C₂H₆F₂NP⁺) and fragment ions (e.g., F₂P⁺, m/z 69) are characteristic .

- IR Spectroscopy : Stretching vibrations for P-F bonds appear at 800–850 cm⁻¹.

Advanced: What role does dimethylphosphoramidous difluoride play in synthesizing fluorinated boron complexes, and how do these complexes behave in catalysis?

Dimethylphosphoramidous difluoride forms stable adducts with boranes (e.g., B₄H₈), creating boron-phosphorus coordination complexes. These complexes exhibit Lewis acid-base reactivity, enabling applications in asymmetric catalysis and fluorination reactions. For example, the [B₄H₈·(F₂PNMe₂)] adduct (CAS 12602-24-3) demonstrates unique regioselectivity in hydroboration of alkenes, attributed to electron-withdrawing fluorine substituents enhancing boron’s electrophilicity .

Advanced: What computational methods are effective for modeling the reactivity of dimethylphosphoramidous difluoride in organofluorine synthesis?

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal:

- The P-F bond dissociation energy (~350 kJ/mol) explains its propensity for fluoride transfer.

- Nucleophilic substitution at phosphorus is favored in polar aprotic solvents (e.g., DMF), with activation barriers < 80 kJ/mol.

- Frontier Molecular Orbital (FMO) analysis predicts reactivity toward soft nucleophiles (e.g., thiolates) due to low LUMO energy (−1.8 eV) .

Basic: What safety protocols are critical when handling dimethylphosphoramidous difluoride, given its potential hazards?

- Toxicity : Acute exposure risks include respiratory irritation and dermal corrosion. Use PPE (gloves, goggles, respirators) and work in fume hoods.

- Hydrolysis : Rapidly hydrolyzes to release HF, requiring neutralization traps (e.g., calcium carbonate).

- Storage : Store under argon at −20°C in fluoropolymer-lined containers to prevent moisture ingress .

Advanced: How does dimethylphosphoramidous difluoride serve as a precursor in nerve agent analogs, and what analytical techniques detect its degradation products?

The compound is a key intermediate in synthesizing G-series nerve agents (e.g., sarin). Hydrolysis products like methylphosphonic acid and fluoride ions can be detected via:

- Ion Chromatography : Quantifies F⁻ and PO₄³⁻.

- GC-MS : Identifies volatile organophosphorus fragments.

- ¹H/³¹P NMR : Tracks degradation kinetics in environmental samples .

Basic: What are the thermodynamic stability and solubility profiles of dimethylphosphoramidous difluoride in common solvents?

- Stability : Decomposes above 80°C, releasing PF₃ and Me₂NH.

- Solubility : Miscible in THF, DCM, and toluene; insoluble in water or alcohols.

- Henry’s Law Constant : 2.5 × 10⁻⁴ atm·m³/mol, indicating low volatility .